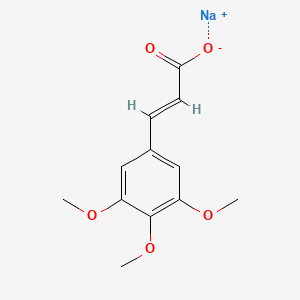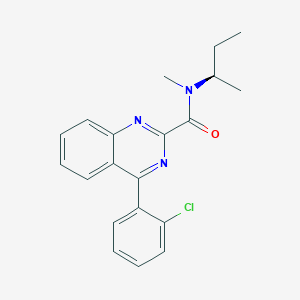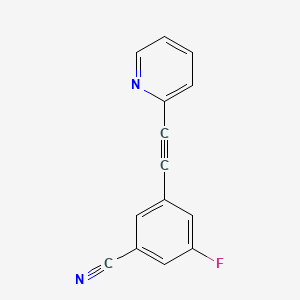
α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate): is a chemical compound that belongs to the class of glucopyranosides It is characterized by the presence of a methyl ether group at the anomeric carbon and a diphenyl phosphate group at the sixth carbon of the glucopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) typically involves the protection of hydroxyl groups, selective methylation, and phosphorylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzylidene or other protecting groups.
Methylation: The anomeric hydroxyl group is selectively methylated using methyl iodide in the presence of a base such as sodium hydride.
Phosphorylation: The protected glucopyranoside is then reacted with diphenyl chlorophosphate in the presence of a base like pyridine to introduce the diphenyl phosphate group at the sixth carbon.
Industrial Production Methods: Industrial production of α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are not protected.
Reduction: Reduction reactions can occur at the phosphate group, converting it to a phosphite or other reduced forms.
Substitution: The diphenyl phosphate group can be substituted with other phosphate derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine.
Major Products:
Oxidation: Products may include glucopyranoside derivatives with oxidized hydroxyl groups.
Reduction: Reduced forms of the phosphate group, such as phosphites.
Substitution: Substituted glucopyranoside derivatives with different phosphate groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of carbohydrate chemistry and glycosylation processes.
Biology:
- Acts as a non-metabolizable analog of glucose, useful in studying glucose transport and metabolism.
- Used in the investigation of enzyme-substrate interactions involving glucosides.
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in modulating biological pathways related to glucose metabolism.
Industry:
- Utilized in the production of specialty chemicals and biochemical reagents.
- Applied in the development of novel materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) involves its interaction with enzymes and transporters that recognize glucose or glucoside structures. By mimicking glucose, it can inhibit or modulate the activity of these proteins, thereby affecting glucose-related pathways. The diphenyl phosphate group may also interact with phosphate-binding sites, influencing phosphorylation-dependent processes.
Comparison with Similar Compounds
Methyl α-D-glucopyranoside: Similar structure but lacks the diphenyl phosphate group.
Ethyl α-D-glucopyranoside: Similar structure with an ethyl group instead of a methyl group.
α-D-Glucopyranoside Methyl Ether: Lacks the diphenyl phosphate group.
Uniqueness:
- The presence of both a methyl ether group and a diphenyl phosphate group makes α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) unique.
- Its ability to act as a non-metabolizable analog of glucose while also participating in phosphorylation-related reactions sets it apart from other glucopyranosides.
Properties
CAS No. |
937801-59-7 |
|---|---|
Molecular Formula |
C₁₉H₂₃O₉P |
Molecular Weight |
426.35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)


![(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1147648.png)


